molecular formula C9H18Cl2N4O B1461855 [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride CAS No. 1803566-58-6

[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride

Cat. No. B1461855
M. Wt: 269.17 g/mol
InChI Key: BZJRPTSQSJDOTO-UHFFFAOYSA-N
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Description

“[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803566-58-6 . It has a molecular weight of 269.17 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, which includes “[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride”, has been a focus of attention for a long time . Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic and anticancer activities .


Molecular Structure Analysis

The IUPAC name of the compound is (1-((1,2,4-oxadiazol-3-yl)methyl)piperidin-3-yl)methanamine dihydrochloride . The InChI code is 1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H .


Physical And Chemical Properties Analysis

“[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Drug Discovery and Development

The 1,2,4-oxadiazole moiety is a significant pharmacophore in medicinal chemistry. It exhibits a wide spectrum of biological activities, making it an excellent candidate for drug development. The derivatives of 1,2,4-oxadiazole have been explored for their potential as enzyme inhibitors, which can lead to the development of new therapeutic agents .

Anticancer Research

Compounds containing the 1,2,4-oxadiazole ring have been studied for their anticancer properties. They are known to inhibit specific cancer biological targets, such as telomerase activity and various enzymes crucial for cancer cell proliferation. This makes them valuable for designing novel anticancer drugs .

Agricultural Applications

The derivatives of 1,2,4-oxadiazole have shown a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their effectiveness as chemical pesticides, showing promising results against plant diseases and pests, which pose a significant threat to food security .

Antimicrobial Activity

Research has indicated that 1,2,4-oxadiazole derivatives can exhibit strong antibacterial effects on various bacterial strains. This includes pathogens like Xanthomonas oryzae, which affects rice plants, indicating the potential for these compounds to be developed into novel antibacterial agents .

Antifungal and Nematocidal Activity

In addition to their antibacterial properties, certain 1,2,4-oxadiazole derivatives have demonstrated moderate antifungal and nematocidal activities. This suggests their use in developing treatments for fungal infections and nematode infestations in agriculture .

Molecular Docking and SAR Studies

1,2,4-oxadiazole derivatives are also used in molecular docking and structure-activity relationship (SAR) studies. These studies help in understanding the interaction between the compound and its biological target, which is crucial for rational drug design .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJRPTSQSJDOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
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[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
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[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
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[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
Reactant of Route 5
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride
Reactant of Route 6
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride

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